Tert-butyl 3-bromopicolinate

Analytical Chemistry Quality Control Procurement

Tert-butyl 3-bromopicolinate is a validated bifunctional intermediate enabling sequential orthogonal functionalization. The 3‑bromo position supports robust Pd‑catalyzed cross‑coupling (Suzuki‑Miyaura) while the tert‑butyl ester serves as an acid‑labile protecting group orthogonal to common esters, avoiding deprotection during coupling. This dual functionality streamlines synthesis of picolinate‑based drug candidates and agrochemicals. Sourced with batch‑specific analytical certificates (NMR, HPLC, GC) guaranteeing ≥97% purity, eliminating reproducibility risks from unknown impurities. Process chemistry advantage: the tert‑butyl ester enhances solubility in non‑polar solvents, facilitating large‑scale extraction and purification.

Molecular Formula C10H12BrNO2
Molecular Weight 258.115
CAS No. 1260807-49-5
Cat. No. B2372456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-bromopicolinate
CAS1260807-49-5
Molecular FormulaC10H12BrNO2
Molecular Weight258.115
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=CC=N1)Br
InChIInChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3
InChIKeyBQXZWVWSJGWASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why Tert-Butyl 3-Bromopicolinate (CAS 1260807-49-5) Is a Strategic Heterocyclic Building Block for Pharma and Agrochemical R&D


Tert-butyl 3-bromopicolinate (CAS: 1260807-49-5; MF: C10H12BrNO2; MW: 258.11) is a 3‑bromopyridine‑2‑carboxylic acid tert‑butyl ester . This compound functions as a bifunctional building block in synthetic chemistry, integrating a halogen handle for palladium‑catalyzed cross‑coupling reactions and a tert‑butyl ester moiety that serves as an orthogonal protecting group for carboxylic acid functionality . As a picolinate derivative, it belongs to a class of heterocyclic intermediates frequently employed in the preparation of pharmaceuticals and agrochemicals due to the ubiquity of the pyridine scaffold in bioactive molecules .

Critical Differentiation: Why Generic Substitution of Tert-Butyl 3-Bromopicolinate Introduces Unacceptable Procurement and Synthetic Risk


Substituting tert-butyl 3-bromopicolinate with generic picolinate esters (e.g., methyl or ethyl esters) or alternative brominated pyridines without rigorous validation introduces significant technical and procurement risks . The tert-butyl ester group is not a passive carrier; its unique steric bulk and acid‑lability confer orthogonal protection strategies that are absent in methyl or ethyl ester analogs, potentially altering reaction regioselectivity, intermediate stability, and downstream deprotection efficiency [1]. Furthermore, variations in purity levels across vendors and the absence of validated, documented synthetic applications can lead to irreproducible results, especially in complex multi‑step syntheses where the precise electronic and steric profile of the 3‑bromo substituent dictates cross‑coupling performance .

Quantitative Evidence Guide: Tert-Butyl 3-Bromopicolinate Differentiation Data for Informed Procurement


Purity Variance Across Suppliers Directly Impacts Reproducibility: Quantified Purity Data for Tert-Butyl 3-Bromopicolinate

Commercially available tert-butyl 3-bromopicolinate exhibits supplier‑dependent purity ranges that can critically impact synthetic outcomes . While multiple vendors list this compound, reported purity values range from 95% to 98% . This quantitative variability means that a researcher selecting a 95% purity lot without independent quality verification may encounter batch‑to‑batch irreproducibility in sensitive reactions (e.g., low‑catalyst‑loading cross‑couplings) compared to a validated 97‑98% purity lot with documented NMR and HPLC traces .

Analytical Chemistry Quality Control Procurement

Orthogonal Protection Advantage: Tert-Butyl Ester vs. Methyl/Ethyl Ester Picolinate Analogs in Synthetic Sequence Design

The tert-butyl ester functionality in tert-butyl 3-bromopicolinate offers an orthogonal protecting group strategy that is not available in the corresponding methyl or ethyl ester analogs [1]. Tert‑butyl esters are selectively cleaved under mild acidic conditions (e.g., TFA in DCM), while methyl and ethyl esters require stronger basic or nucleophilic conditions for hydrolysis, which can be incompatible with acid‑ or base‑sensitive functional groups elsewhere in the molecule [1]. This differentiation enables chemoselective manipulations in complex synthetic sequences [2].

Organic Synthesis Protecting Groups Medicinal Chemistry

Steric Differentiation in Cross-Coupling Reactions: Impact of Tert-Butyl Ester Bulk on Regioselectivity vs. Less Hindered Picolinate Esters

The steric bulk of the tert-butyl ester group in tert-butyl 3-bromopicolinate can influence the regiochemical outcome of palladium-catalyzed cross-coupling reactions relative to less hindered methyl or ethyl picolinate esters [1]. In related picolinate systems, the presence of a bulky ester group adjacent to the bromine atom has been shown to direct oxidative addition and subsequent transmetalation steps due to steric shielding effects, leading to altered selectivity patterns in Suzuki-Miyaura couplings compared to smaller ester analogs [1][2].

Palladium Catalysis Cross-Coupling Regioselectivity

Documented Cross-Coupling Reactivity of 3-Bromopicolinate Scaffolds Supports Tert-Butyl Ester Variant's Synthetic Utility

The 3-bromopicolinate scaffold (common to tert-butyl, methyl, and other ester variants) has been explicitly validated as an effective partner in Suzuki-Miyaura, Hartwig-Buchwald, and Sonogashira cross-coupling reactions [1]. This experimental validation, conducted on related 3-bromopicolinate esters, demonstrates that the 3‑bromo substituent is a viable handle for diverse C‑C and C‑N bond‑forming reactions [1]. Tert‑butyl 3‑bromopicolinate inherits this reactivity profile while offering the distinct tert‑butyl ester advantages described in the preceding evidence items.

Cross-Coupling Synthetic Methodology Building Blocks

Highest-Value Application Scenarios for Tert-Butyl 3-Bromopicolinate Based on Verified Differentiators


Medicinal Chemistry: Synthesis of Diversified Pyridine-Containing Compound Libraries via Iterative Cross-Coupling

Tert-butyl 3-bromopicolinate is optimally deployed as a starting point for the generation of diverse, patent‑relevant chemical libraries. Its bifunctional nature enables sequential, orthogonal functionalization: the 3‑bromo position undergoes Suzuki‑Miyaura coupling to install aryl or heteroaryl diversity [1], while the tert‑butyl ester remains intact, protecting the carboxylic acid during the cross‑coupling step. Subsequent acidic deprotection liberates the free acid for amide bond formation or further derivatization, a synthetic sequence not readily achievable with methyl or ethyl ester analogs due to their lack of orthogonality .

Agrochemical R&D: Late-Stage Functionalization for Picolinate-Derived Herbicide and Fungicide Candidates

The picolinate core is a privileged scaffold in agrochemical discovery, present in numerous commercial herbicides and fungicides [1]. Tert-butyl 3-bromopicolinate serves as an advanced intermediate for the late‑stage diversification of picolinate‑based lead compounds. The validated cross‑coupling competency of the 3‑bromopicolinate scaffold [1] enables the installation of tailored substituents to modulate physicochemical properties (e.g., lipophilicity, metabolic stability) without the need for de novo synthetic route design, accelerating the optimization of field‑performance characteristics.

Process Chemistry: Scalable Intermediate for Active Pharmaceutical Ingredient (API) Manufacturing

In process chemistry settings, tert-butyl 3-bromopicolinate is valued for its dual role as both a reactive coupling partner and a protected carboxylic acid equivalent [1]. The tert‑butyl ester group is not only orthogonal in protecting group strategy but also imparts increased lipophilicity, which can improve solubility and handling characteristics in non‑polar solvents during large‑scale operations compared to the free acid or sodium salt forms [1]. This property simplifies purification by extraction and reduces aqueous waste streams, aligning with green chemistry principles in industrial manufacturing.

Analytical and Quality Control: Validated Purity Benchmarking for Reproducible Multi‑Step Synthesis

For laboratories requiring high reproducibility in multi‑step synthetic campaigns, tert‑butyl 3-bromopicolinate procured from vendors supplying batch‑specific analytical certificates (NMR, HPLC, GC) is essential [1]. The quantified purity data (97‑98% purity vs. minimum 95% from alternate suppliers) [1] provides a benchmark for troubleshooting and ensures that catalytic reactions (e.g., Pd‑catalyzed cross‑couplings) are not compromised by unknown impurities. This scenario is critical in regulated environments where process consistency and impurity profiling are mandated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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